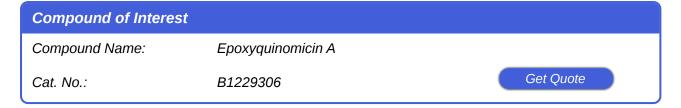


Spectroscopic Profile of Epoxyquinomicin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Epoxyquinomicin A**, a novel antibiotic with potential therapeutic applications. The information presented herein is crucial for compound identification, characterization, and further development in medicinal chemistry and pharmacology.

Introduction

Epoxyquinomicin A is a member of the epoxyquinone class of natural products, isolated from Amycolatopsis sp.[1]. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[1][2]. This guide summarizes the key spectroscopic data and provides detailed experimental methodologies for its characterization.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **Epoxyquinomicin A** in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for **Epoxyquinomicin A** were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



Table 1: ¹H NMR Data for **Epoxyquinomicin A** (500 MHz, CD₃OD)[1]

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	7.00	S	
6	3.90	d	3.7
7a	4.08	d	12.5
7b	3.95	d	12.5
11	7.90	dd	8.1, 1.5
13	7.00	d	8.1
14	7.60	d	1.5

Table 2: ¹³C NMR Data for **Epoxyquinomicin A** (125 MHz, CD₃OD)[1]



Position	Chemical Shift (δ, ppm)
1	181.5
2	149.2
3	131.2
4	186.9
5	62.5
6	60.5
7	60.1
8	166.5
9	119.5
10	158.2
11	122.0
12	136.5
13	120.9
14	129.8

Infrared (IR) Spectroscopy

The IR spectrum of **Epoxyquinomicin A** exhibits characteristic absorption bands that correspond to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for **Epoxyquinomicin A**[1]

Wavenumber (cm⁻¹)	Functional Group
1640-1670	Amide Carbonyl (C=O)

Mass Spectrometry (MS)



High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the molecular formula of **Epoxyquinomicin A**.

Table 4: Mass Spectrometry (MS) Data for **Epoxyquinomicin A**[1]

Parameter	Value
Molecular Formula	C14H10NO6CI
M-H ⁻ (Calculated)	322.0118
M-H ⁻ (Found)	322.0136

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of **Epoxyquinomicin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: JEOL JNM-A500 and JEOL JNM-EX400 spectrometers were used for acquiring NMR spectra[1].
- Sample Preparation: The sample of Epoxyquinomicin A was dissolved in deuterated methanol (CD₃OD).
- ¹H NMR Spectroscopy:

Frequency: 500 MHz

Internal Standard: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy:

Frequency: 125 MHz

Internal Standard: Tetramethylsilane (TMS)



 2D NMR Spectroscopy: Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation[1].

Infrared (IR) Spectroscopy

- Instrumentation: A Perkin-Elmer 241 polarimeter was utilized for IR analysis[1].
- Sample Preparation: The sample was likely prepared as a KBr (potassium bromide) pellet, a common method for solid samples, to obtain the transmission spectrum.

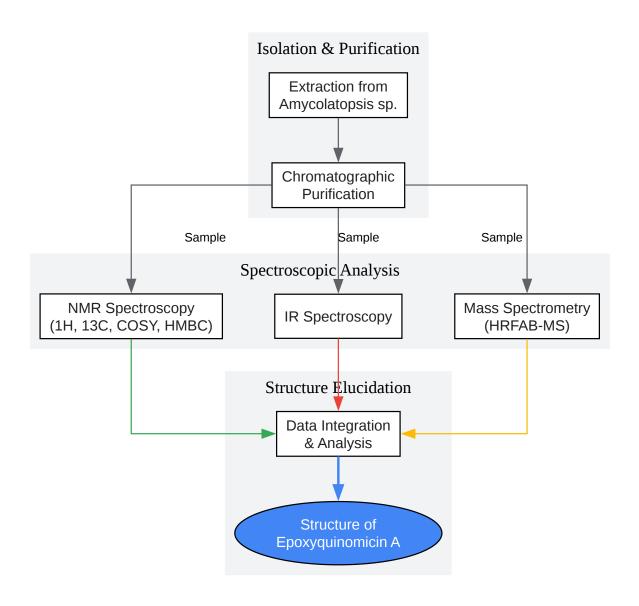
Mass Spectrometry (MS)

- Instrumentation: A JEOL JMS-SX102 mass spectrometer was used for mass analysis[1].
- Ionization Method: Fast Atom Bombardment (FAB) in the negative ion mode was employed to generate ions for mass analysis.
- Analysis: High-resolution mass spectrometry (HRMS) was performed to accurately determine the elemental composition and confirm the molecular formula of the compound[1].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Epoxyquinomicin A**.





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Caption: Workflow for the spectroscopic analysis of **Epoxyquinomicin A**.

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